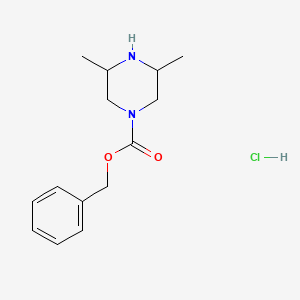
3,5-二甲基哌嗪-1-羧酸苄酯盐酸盐
描述
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 3,5-dimethylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
作用机制
The mechanism of action of Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- Benzyl piperazine-1-carboxylate hydrochloride
- 3,5-Dimethylpiperazine-1-carboxylate hydrochloride
- Benzyl 4-methylpiperazine-1-carboxylate hydrochloride
Uniqueness
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is unique due to the presence of both benzyl and 3,5-dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous .
生物活性
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is characterized by its piperazine core, which is a common structural motif in many pharmacologically active compounds. Its chemical formula is with a molecular weight of approximately 252.33 g/mol. The presence of the benzyl group and the carboxylate moiety enhances its interaction with biological targets.
The biological activity of Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride primarily involves its ability to interact with various receptors and enzymes:
- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may influence signaling pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition : It has been indicated that derivatives of piperazine can inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Biological Activity Overview
The following table summarizes key biological activities associated with Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride:
Anticancer Research
Recent studies have highlighted the anticancer properties of derivatives related to Benzyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride. For instance, compounds from this class were tested against MIA PaCa-2 pancreatic cancer cells, demonstrating submicromolar antiproliferative activity. The mechanism involved the disruption of mTORC1 reactivation under nutrient-replete conditions, suggesting a novel approach to target cancer cells under metabolic stress .
Neuroprotective Studies
Research involving piperazine derivatives indicates their role in enhancing cognitive functions through enzyme inhibition. For example, virtual screening methods have shown that certain piperazine compounds effectively bind to the active sites of acetylcholinesterase, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts .
属性
IUPAC Name |
benzyl 3,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJNYIJYTYLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















